molecular formula C5H9NO2S B13945158 N-Methanethioyl-2-methylalanine CAS No. 71537-37-6

N-Methanethioyl-2-methylalanine

Cat. No.: B13945158
CAS No.: 71537-37-6
M. Wt: 147.20 g/mol
InChI Key: AXKJUKWDOOCMED-UHFFFAOYSA-N
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Description

N-Methanethioyl-2-methylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a methanethioyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methanethioyl-2-methylalanine typically involves the N-methylation and N-formylation of alanine derivatives. One common method includes the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source. The reaction conditions often involve the use of hydrosilanes as reductants and the catalyst must be generated fresh before use due to its air sensitivity .

Industrial Production Methods: Industrial production of this compound may involve the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward approach and the use of inexpensive and readily available nitro compounds as raw materials .

Chemical Reactions Analysis

Types of Reactions: N-Methanethioyl-2-methylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.

    Substitution: The methanethioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce methylated derivatives.

Scientific Research Applications

N-Methanethioyl-2-methylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methanethioyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The methanethioyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Methylalanine: Similar in structure but lacks the methanethioyl group.

    N-Formylalanine: Contains a formyl group instead of a methanethioyl group.

    N-Methylthioalanine: Similar but with a thioether linkage instead of a methanethioyl group.

Uniqueness: N-Methanethioyl-2-methylalanine is unique due to the presence of both a methanethioyl group and a methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

71537-37-6

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2-(methanethioylamino)-2-methylpropanoic acid

InChI

InChI=1S/C5H9NO2S/c1-5(2,4(7)8)6-3-9/h3H,1-2H3,(H,6,9)(H,7,8)

InChI Key

AXKJUKWDOOCMED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC=S

Origin of Product

United States

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